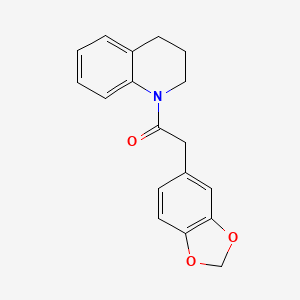
2-(2H-1,3-benzodioxol-5-yl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2H-1,3-benzodioxol-5-yl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C18H17NO3 and its molecular weight is 295.338. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the realm of cancer therapeutics. This article delves into the synthesis, biological properties, and therapeutic implications of this compound.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H17N2O3
- Molecular Weight : 297.33 g/mol
This compound features a benzodioxole moiety fused with a tetrahydroquinoline structure, which is significant for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate both the benzodioxole and tetrahydroquinoline frameworks. The synthetic pathway often includes:
- Formation of the benzodioxole ring.
- Alkylation or acylation to introduce the tetrahydroquinoline segment.
- Final purification steps to isolate the target compound.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
-
Inhibition of Cell Proliferation :
- In vitro assays demonstrated that the compound exhibits significant growth inhibition in several cancer cell lines including MDA-MB-231 (breast cancer) and PC-3 (prostate cancer) cells. The GI50 values (the concentration required to reduce cell viability by 50%) were reported to be in the range of 28 µM to 48 µM for these cell lines .
This data indicates a selective cytotoxic effect towards cancer cells while sparing normal human fetal lung fibroblast cells (MRC-5).Cell Line GI50 (µM) MDA-MB-231 <10 PC-3 28 - 48 MRC-5 (control) >82 -
Mechanism of Action :
- The compound is believed to induce apoptosis in cancer cells via modulation of key signaling pathways. It has been shown to affect proteins involved in cell cycle regulation and apoptosis such as CDK4 , which is a client protein of heat shock protein 90 (Hsp90). The degradation of CDK4 upon treatment with the compound suggests a mechanism involving Hsp90 inhibition .
Other Biological Activities
Apart from its anticancer effects, preliminary studies suggest potential activities against other biological targets:
Case Studies and Research Findings
Several research articles have documented the synthesis and biological evaluation of related compounds:
- A study on quinoline derivatives showed significant antiproliferative activity against breast cancer cell lines, reinforcing the importance of structural modifications in enhancing therapeutic efficacy .
- Another investigation highlighted the role of benzodioxole-containing compounds in modulating cellular stress responses, which may be leveraged for developing new cancer therapies .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c20-18(11-13-7-8-16-17(10-13)22-12-21-16)19-9-3-5-14-4-1-2-6-15(14)19/h1-2,4,6-8,10H,3,5,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPBCAVAYHAWIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














